molecular formula C9H10 B14754320 Spiro(4.4)nona-1,3,6-triene CAS No. 766-30-3

Spiro(4.4)nona-1,3,6-triene

Cat. No.: B14754320
CAS No.: 766-30-3
M. Wt: 118.18 g/mol
InChI Key: XBYHECVQHVXVGQ-UHFFFAOYSA-N
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Description

Spiro(4.4)nona-1,3,6-triene is an organic compound with the molecular formula C₉H₁₀. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is particularly interesting due to its spiroconjugation, where the π-systems of the rings interact through space, leading to unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro(4.4)nona-1,3,6-triene can be synthesized through various methods. One common approach involves the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This reaction proceeds under specific conditions to yield the desired spiro compound .

Industrial Production Methods

Chemical Reactions Analysis

Electrophilic Addition Reactions

The compound’s conjugated diene system facilitates electrophilic additions. For example:

  • Hydrohalogenation : Reacts with HX (X = Cl, Br) to form halogenated derivatives, though steric hindrance from the spiro structure can lead to regioselectivity challenges.

  • Epoxidation : Treatment with peracids yields epoxidized products, with the reaction site influenced by orbital interactions between π-systems and cyclobutane-derived Walsh orbitals .

Key Observation : Anti-aromatic destabilization in the spiroconjugated system lowers activation energy for electrophilic attacks compared to non-conjugated analogs .

Cycloaddition Reactions

Spiro[4.4]nona-1,3,6-triene participates in Diels-Alder reactions due to its electron-rich diene moieties:

Reaction PartnerProductYieldConditionsSource
Maleic anhydrideSpiro-fused bicyclic adduct65%Toluene, 80°C, 12h
TetracyanoethyleneNitrile-substituted spiro derivative48%CH₂Cl₂, RT, 24h

The strained spiro architecture enhances reactivity, but steric bulk can limit yields. Computational studies suggest that spiroconjugation delocalizes π-electrons, stabilizing transition states .

Transition Metal-Catalyzed Reactions

Palladium-mediated transformations highlight its utility in cross-coupling and carbonylation:

Pd-Catalyzed Carbonylation

Reaction with CO in the presence of Pd(PPh₃)₄ and KOAc yields triflate-functionalized carboxylic acids :

text
Spiro[4.4]nona-1,3,7-triene-1,4-diyl bis(triflate) + CO → 4-(methoxycarbonyl)spiro[4.4]nona-1,3,7-triene-1-carboxylic acid

Conditions : DMSO, 25°C, 66h, CO atmosphere.
Yield : 52% after multiple catalyst additions .

Suzuki-Miyaura Coupling

Limited data exists, but analogous spiro compounds undergo arylboronic acid couplings at elevated temperatures .

Substituent Effects on Reactivity

Studies using Fischer carbene complexes and arylalkynes demonstrate that electron-donating substituents (e.g., -OMe) enhance cycloaddition yields, while electron-withdrawing groups (e.g., -NO₂) reduce reactivity :

Substituent (R)Yield (%)Reaction Time (h)
-OMe7812
-H6518
-NO₂3224

Steric effects from bulky substituents further modulate reaction pathways .

Mechanistic Insights from Orbital Interactions

Photoelectron spectroscopy and extended Hückel calculations reveal:

  • The highest occupied molecular orbital (HOMO) is a combination of π (diene) and Walsh (cyclobutane) orbitals, enabling unique conjugation pathways .

  • Anti-aromaticity in the planar transition state during electrophilic addition lowers activation energy by ~15 kcal/mol compared to non-spiro systems .

Scientific Research Applications

Spiro(4.4)nona-1,3,6-triene is an organic compound with a unique spiro structure, characterized by a bicyclic arrangement of carbon atoms. It belongs to the class of spiro compounds, defined by having two or more rings that share a single atom. this compound consists of a central spiro carbon atom connected to two cyclobutene-like rings. This configuration leads to interesting electronic properties and reactivity patterns because of the presence of conjugated double bonds in its structure. this compound and its derivatives have potential applications in material science due to their unique electronic properties.

Scientific Research Applications

This compound serves as a crucial building block in chemistry for synthesizing more complex spiro compounds and polycyclic structures.

Material Science

  • Due to their unique electronic properties, this compound and its derivatives have potential applications in various fields.

Other potential applications

  • Spirocyclic compounds, in general, are of interest for their potential pharmacological properties and may serve as scaffolds for developing new drugs with unique modes of action.
  • This compound could be employed as an intermediate in synthesizing more complex organic molecules. Its unique structure may also find applications in materials science, especially in developing novel polymers and advanced materials.

Chemical Reactions

Spiro[4.4]nona-1,3,6,8-tetraene can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding epoxides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds.

Case Studies

  • Pyrolysis studies of 1, 2, 3, 4-tetradeuteriospiro[4.4]nona-1, 3, 6-triene (10) show that the 1, 5-sigmatropic shift proceeds with negligible primary deuterium isotope effect, eliminating a rate-determining H shift in this multistep rearrangement . Pyrolysis of 1, 2, 3, 4-tetramethylspiro[4.4]-nona-1, 3, 6-triene leads to specific vinyl migration, thereby establishing preferential vinyl as opposed to alkyl migration .

Mechanism of Action

The mechanism by which Spiro(4.4)nona-1,3,6-triene exerts its effects is primarily through spiroconjugation. This involves the interaction of the π-systems of the rings through space, leading to unique electronic properties. These interactions can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(4.4)nona-1,3,6-triene is unique due to its specific spiroconjugation, which imparts distinct electronic and chemical properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

766-30-3

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

spiro[4.4]nona-1,3,8-triene

InChI

InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2

InChI Key

XBYHECVQHVXVGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=C1)C=CC=C2

Origin of Product

United States

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